molecular formula C7H8N2O3 B13310970 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-YL)aceticacid

2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-YL)aceticacid

Katalognummer: B13310970
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: SMMNUUSIQLBWMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol This compound is characterized by the presence of a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and one double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the use of a multicomponent reaction (MCR), such as the Ugi-four-component condensation. This reaction typically involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid . The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate at room temperature .

Industrial Production Methods

Industrial production of 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Wirkmechanismus

The mechanism of action of 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid include other tetrahydropyridine derivatives, such as:

Uniqueness

The uniqueness of 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s imino and oxo groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

2-(3-imino-4-oxo-2H-pyridin-1-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c8-5-3-9(4-7(11)12)2-1-6(5)10/h1-2,8H,3-4H2,(H,11,12)

InChI-Schlüssel

SMMNUUSIQLBWMD-UHFFFAOYSA-N

Kanonische SMILES

C1C(=N)C(=O)C=CN1CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.